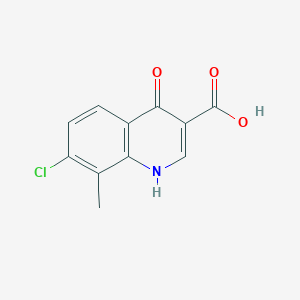

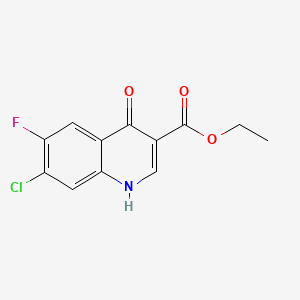

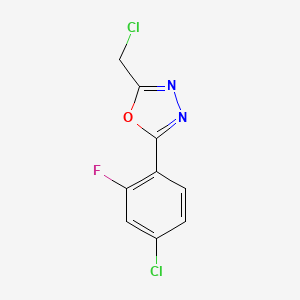

![molecular formula C5H6N6 B3024188 1H-Pyrazolo[3,4-d]pyrimidine-3,4-diamine CAS No. 640284-75-9](/img/structure/B3024188.png)

1H-Pyrazolo[3,4-d]pyrimidine-3,4-diamine

Descripción general

Descripción

1H-Pyrazolo[3,4-d]pyrimidine-3,4-diamine, also known as PPD, is a heterocyclic compound that is widely used as a building block in organic synthesis. It is a versatile compound that can be used to synthesize a variety of compounds such as pharmaceuticals, agrochemicals, and dyes. PPD is also used in various scientific research applications due to its unique structure and properties. This article provides an overview of PPD, its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions.

Aplicaciones Científicas De Investigación

Structural Studies and Synthesis of Derivatives

- A study by Trilleras et al. (2008) explored the synthesis and structures of N(4)-substituted 1H-pyrazolo[3,4-d]pyrimidine-4,6-diamines, focusing on the hydrogen bonding in two and three dimensions. The structural analysis highlighted different groups, including stoichiometric hydrates and solvent-free forms, revealing insights into molecular linking and bonding mechanisms (Trilleras et al., 2008).

Design of Kinase Inhibitors

- Kopecky et al. (2008) reported the design and synthesis of a series of pyrazolo[3,4-d]pyrimidine-3,6-diamines as potent and selective inhibitors of ACK1, a nonreceptor tyrosine kinase. This work highlighted the compound's role in kinase inhibition, an area of significant interest in cancer research and drug development (Kopecky et al., 2008).

Applications in Anticancer Research

- Vignaroli et al. (2017) presented a study on the synthesis of pyrazolo[3,4-d]pyrimidine prodrugs with enhanced pharmacokinetic and therapeutic properties. This research demonstrated the potential of these prodrugs in improving the aqueous solubility and biological efficacy of parent drugs, particularly in the context of glioblastoma treatment (Vignaroli et al., 2017).

Pharmacological and Chemical Properties

- A bibliographic review by Ettahiri et al. (2020) discussed the pharmacological activities of pyrazolo[3,4-d]pyrimidine derivatives, highlighting their use in pharmaceuticals, inhibitors, pigments, and herbicides. This overview underscores the broad spectrum of applications and the significance of this compound in various chemical and medicinal fields (Ettahiri et al., 2020).

NMR Analysis and Molecular Characterization

- Rodrigues et al. (2009) conducted a comprehensive NMR analysis of a series of substituted pyrazolo[3,4‐d]pyrimidines‐4‐amines. The use of two‐dimensional NMR techniques allowed for the complete assignment of spectra, contributing to a deeper understanding of the molecular structure and behavior of these compounds (Rodrigues et al., 2009).

Antibacterial Properties

- Greco et al. (2020) explored the antibacterial properties of pyrazolo[3,4-d]pyrimidines against Staphylococcus aureus and Escherichia coli. The study provided insight into the potential application of these compounds as dual-active kinase inhibitors in the prevention and treatment of bacterial infections, especially in cancer patients (Greco et al., 2020).

Improving Drug Delivery through Nanosystems

- Vignaroli et al. (2016) investigated the use of albumin nanoparticles and liposomes for delivering pyrazolo[3,4-d]pyrimidines with improved solubility and pharmacokinetic properties. This study highlights the potential of nanotechnology in enhancing the drug delivery and efficacy of these compounds (Vignaroli et al., 2016).

Mecanismo De Acción

Target of Action

1H-Pyrazolo[3,4-d]pyrimidine-3,4-diamine has been identified as a potent inhibitor of kinases . Kinases are proteins that play a crucial role in cell signaling and regulation. They work by phosphorylating other proteins, which can activate or deactivate these proteins, thereby influencing various cellular processes .

Mode of Action

This compound is an isostere of the adenine ring of ATP, allowing it to mimic hinge region binding interactions in kinase active sites . This means it can bind to the ATP-binding site of kinases, preventing ATP from binding and thus inhibiting the kinase’s activity . This can lead to changes in cell signaling and potentially halt processes such as cell proliferation .

Biochemical Pathways

The inhibition of kinases by this compound can affect multiple biochemical pathways. For instance, it can inhibit the activity of cyclin-dependent kinases (CDKs) and the epidermal growth factor receptor (EGFR) . These proteins play key roles in cell cycle regulation and cell growth, respectively. Therefore, their inhibition can lead to the arrest of cell cycle progression and the inhibition of cell proliferation .

Result of Action

The primary result of this compound’s action is the inhibition of cell proliferation . By inhibiting kinases, it can disrupt cell signaling pathways that regulate cell growth and division . This can lead to the arrest of the cell cycle and potentially induce apoptosis, or programmed cell death .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, its stability can be affected by temperature . At high temperatures, the compound darkens, and at an indefinite high temperature, it chars and decomposes . Its maximum stability occurs at 221°F at a pH of 3.1-3.4 . It also decomposes in acidic and basic solutions

Análisis Bioquímico

Biochemical Properties

1H-Pyrazolo[3,4-d]pyrimidine-3,4-diamine is known to interact with various enzymes and proteins. For instance, it has been identified as a promising lead for targeting PAK1, a kinase involved in cell proliferation, survival, and migration . The nature of these interactions is often through the inhibition of the target enzyme, thereby altering the biochemical reactions within the cell .

Cellular Effects

The compound exerts significant effects on various types of cells and cellular processes. It has been shown to inhibit the growth of certain cell lines, including MCF-7 and HCT-116, with IC50 values in the nanomolar range . This suggests that this compound influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism.

Molecular Mechanism

The molecular mechanism of action of this compound involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . For instance, molecular docking simulations have confirmed a good fit into the CDK2 active site through essential hydrogen bonding with Leu83 .

Propiedades

IUPAC Name |

2H-pyrazolo[3,4-d]pyrimidine-3,4-diamine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H6N6/c6-3-2-4(7)10-11-5(2)9-1-8-3/h1H,(H5,6,7,8,9,10,11) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BDVYCPCRSZEUMD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=NC2=NNC(=C2C(=N1)N)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H6N6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30476294 | |

| Record name | 1H-Pyrazolo[3,4-d]pyrimidine-3,4-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30476294 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

150.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

640284-75-9 | |

| Record name | 1H-Pyrazolo[3,4-d]pyrimidine-3,4-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30476294 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Sodium 5-chlorobenzo[D]thiazole-2-carboxylate](/img/structure/B3024111.png)

![2-[(4-Chlorophenyl)thio]ethanamine hydrochloride](/img/structure/B3024124.png)